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molecular formula C13H10ClNO B1229614 4-Amino-4'-chlorobenzophenone CAS No. 4913-77-3

4-Amino-4'-chlorobenzophenone

Cat. No. B1229614
M. Wt: 231.68 g/mol
InChI Key: BBUQOIDPQZFKKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09266835B2

Procedure details

A 3-L 3-neck flask equipped with a thermocouple controller, a mechanical stirrer, a condenser, and a nitrogen inlet/outlet adapter was charged with (4-chlorophenyl)(4-nitrophenyl)methanone (132.0 g, 504.5 mmol), concentrated aqueous HCl (693.3 mL, 8.1 mol), and SnCl2 (313.3 g, 1.62 mol). The yellowish suspension was carefully heated to 36° C. with fast agitation (1000 rmp). The electric power to the heating mantle was turned off at 36° C. A moderate exotherm was observed, which gradually increased to 77° C. over 1 h with gas evolution to form a foamy suspension. The electric power was turned on at 77° C. again and gradually heated to 100° C. over 30 min and refluxed for 2 h. The reaction was cooled to 10° C., slowly poured into a mixture of ice (1 L) and 33% NaOH (1 L, 8.25 M) with fast stirring in an ice-water bath. The resulting yellowish slurry (pH=2-3) was adjusted to pH=9-10 with 50% NaOH. The resulting solid was collected by filtration and washed with deionized water (100 mL). The filtration cake was dried under air-suction at 20° C. overnight and then in a vacuum oven at 60° C. for 24 h to yield a yellowish solid. The yellowish solid (322 g) was suspended in deionized water (2 L) and extracted with EtOAc (2 L×3). The combined organic phases were washed with brine (1 L/each). The solvent was concentrated at 60° C. to yield (4-aminophenyl)(4-chlorophenyl)methanone as a slightly yellowish crystalline solid. (ES, m/z) 232, 234 (M+H)+
Quantity
132 g
Type
reactant
Reaction Step One
Name
Quantity
693.3 mL
Type
reactant
Reaction Step One
Name
Quantity
313.3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
322 g
Type
reactant
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][CH:11]=2)=[O:9])=[CH:4][CH:3]=1.Cl.Cl[Sn]Cl.[OH-].[Na+]>O>[NH2:16][C:13]1[CH:14]=[CH:15][C:10]([C:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)=[O:9])=[CH:11][CH:12]=1 |f:3.4|

Inputs

Step One
Name
Quantity
132 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
693.3 mL
Type
reactant
Smiles
Cl
Name
Quantity
313.3 g
Type
reactant
Smiles
Cl[Sn]Cl
Step Two
Name
ice
Quantity
1 L
Type
reactant
Smiles
Name
Quantity
1 L
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
solid
Quantity
322 g
Type
reactant
Smiles
Step Five
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
36 °C
Stirring
Type
CUSTOM
Details
with fast stirring in an ice-water bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3-L 3-neck flask equipped with a thermocouple controller, a mechanical stirrer, a condenser, and a nitrogen inlet/outlet adapter
CUSTOM
Type
CUSTOM
Details
was turned off at 36° C
TEMPERATURE
Type
TEMPERATURE
Details
which gradually increased to 77° C. over 1 h with gas evolution
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to form a foamy suspension
CUSTOM
Type
CUSTOM
Details
was turned on at 77° C.
TEMPERATURE
Type
TEMPERATURE
Details
gradually heated to 100° C. over 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 10° C.
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with deionized water (100 mL)
CUSTOM
Type
CUSTOM
Details
The filtration cake was dried under air-suction at 20° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
in a vacuum oven at 60° C. for 24 h to yield a yellowish solid
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2 L×3)
WASH
Type
WASH
Details
The combined organic phases were washed with brine (1 L/each)
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated at 60° C.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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